molecular formula C14H16F2N4O B3003229 2,6-difluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034229-51-9

2,6-difluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No. B3003229
CAS RN: 2034229-51-9
M. Wt: 294.306
InChI Key: HGNLLOMIHXBBNY-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide” is a benzamide derivative with fluorine atoms at the 2 and 6 positions of the benzene ring . The molecule also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene ring with the attached amide group and the 1,2,3-triazole ring. The presence of fluorine atoms could influence the electron density and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and triazoles are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions with amines, and triazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, and the amide group could participate in hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The difluoromethylation of organic molecules has gained prominence in medicinal chemistry. Researchers have explored the incorporation of fluorine atoms into drug candidates to enhance their pharmacological properties. In particular, the introduction of difluoromethyl groups can improve metabolic stability, lipophilicity, and receptor binding affinity. The compound’s unique structure may offer opportunities for designing novel drugs with improved efficacy and reduced side effects .

Fluorescent Probes and Imaging Agents

Fluorinated compounds play a crucial role in bioimaging and diagnostics. Researchers have utilized difluoromethylated derivatives to create fluorescent probes for various applications. For instance, the compound could serve as a building block for BODIPY laser dyes, which are used in protein conjugates, nucleotide labeling, and enzyme substrates. Its fluorescence properties make it valuable for visualizing biological processes and cellular components .

Photopolymerization and High-Tech Resins

Difluoromethylated compounds find applications in photopolymerization processes. Specifically, they are suitable for curing photosensitive resins used in high-value and high-tech fields. These include information storage devices (such as holography and laser direct imaging) and three-dimensional printing. The compound’s unique reactivity contributes to the development of advanced materials .

Agrochemicals and Crop Protection

The difluoromethyl group has relevance in agrochemicals. Researchers have explored its incorporation into pesticide and herbicide molecules. For example, the successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is noteworthy, as it leads to the formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole—a motif important in the agrochemical industry .

Catalysis and Synthetic Methods

Difluoromethylation reactions have become essential tools in synthetic chemistry. Researchers have developed metal-based methods that transfer CF2H to various carbon sites (sp, sp2, sp3) both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry enables difluoromethylation of C(sp2)-H bonds, particularly in heteroaromatics. These advances contribute to the streamlined synthesis of complex molecules .

Site-Selective Functionalization of Biomolecules

An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules, such as proteins. Researchers have achieved this using innovative methods. The ability to introduce difluoromethyl groups into biologically relevant molecules opens up new avenues for drug discovery and chemical biology .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

2,6-difluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O/c1-9(2)12(8-20-7-6-17-19-20)18-14(21)13-10(15)4-3-5-11(13)16/h3-7,9,12H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNLLOMIHXBBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

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